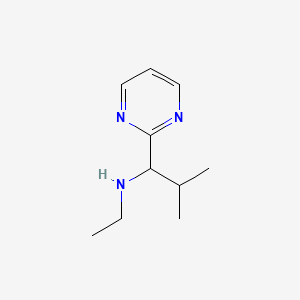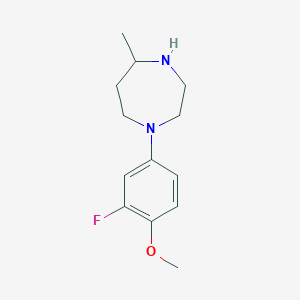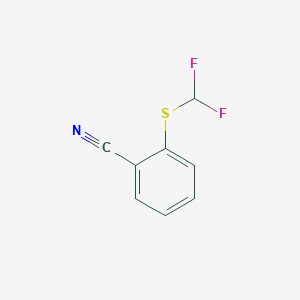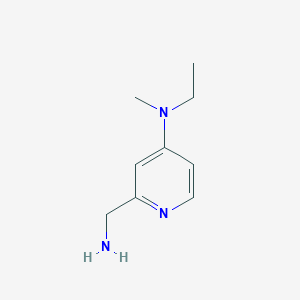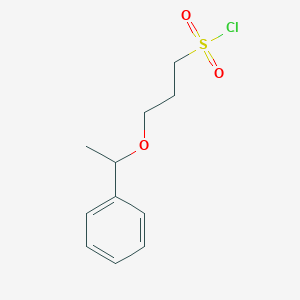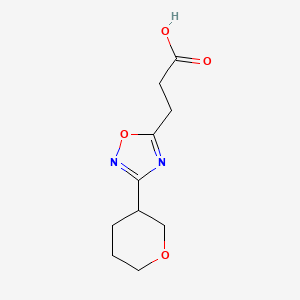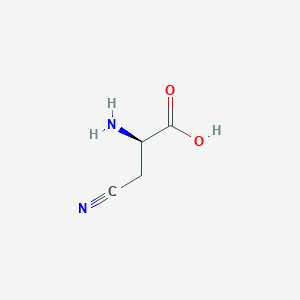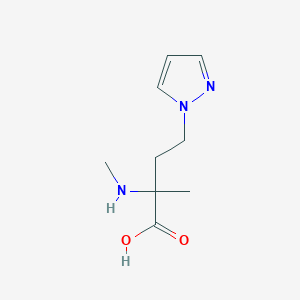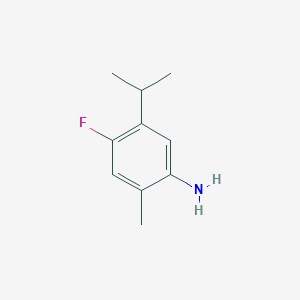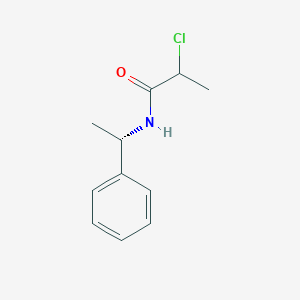
2-Chloro-N-((S)-1-phenylethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-((S)-1-phenylethyl)propanamide is an organic compound belonging to the amide family It is characterized by the presence of a chloro group, a phenylethyl group, and a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((S)-1-phenylethyl)propanamide typically involves the reaction of (S)-1-phenylethylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous processing techniques to enhance safety and productivity. Continuous crystallization processes can be employed to ensure consistent quality and yield of the final product .
化学反応の分析
Types of Reactions
2-Chloro-N-((S)-1-phenylethyl)propanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The phenylethyl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Reduction: Formation of primary amines.
Oxidation: Formation of ketones or carboxylic acids.
科学的研究の応用
2-Chloro-N-((S)-1-phenylethyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
作用機序
The mechanism of action of 2-Chloro-N-((S)-1-phenylethyl)propanamide involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to bind to ergosterol in the fungal cell membrane, disrupting membrane integrity and leading to cell death . Additionally, it may inhibit DNA synthesis by targeting thymidylate synthase, thereby preventing cell replication .
類似化合物との比較
Similar Compounds
2-Chloro-N-(p-tolyl)propanamide: Similar structure but with a p-tolyl group instead of a phenylethyl group.
2-Chloro-N-(2-methylphenyl)propanamide: Contains a 2-methylphenyl group instead of a phenylethyl group.
2-Chloro-N-phenylacetamide: Lacks the propanamide backbone and has a simpler structure.
Uniqueness
2-Chloro-N-((S)-1-phenylethyl)propanamide is unique due to its specific stereochemistry and the presence of both a chloro group and a phenylethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
596807-99-7 |
|---|---|
分子式 |
C11H14ClNO |
分子量 |
211.69 g/mol |
IUPAC名 |
2-chloro-N-[(1S)-1-phenylethyl]propanamide |
InChI |
InChI=1S/C11H14ClNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/t8?,9-/m0/s1 |
InChIキー |
QSGXOZATHLLEEQ-GKAPJAKFSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C(C)Cl |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


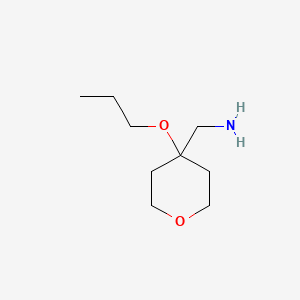

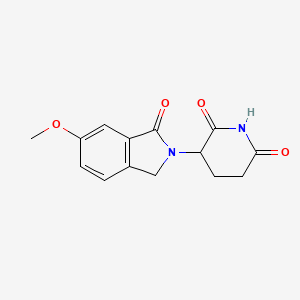
![4-Methyl-2-oxabicyclo[2.2.1]heptan-6-amine](/img/structure/B13633529.png)
